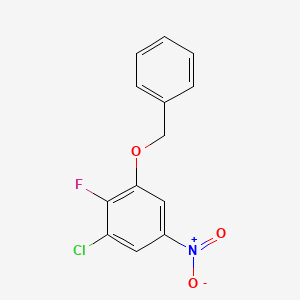

1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene

Description

1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene is a substituted aromatic compound featuring a benzyloxy group at the 1-position, chlorine at the 3-position, fluorine at the 2-position, and a nitro group at the 5-position. This multi-substituted benzene derivative is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique electronic and steric properties. The benzyloxy group acts as an electron-donating moiety via resonance, while the nitro, chloro, and fluoro substituents are electron-withdrawing, creating a polarized aromatic system that influences reactivity in substitution and coupling reactions .

Its nitro group can be reduced to an amine, enabling further derivatization, while the halogen substituents (Cl, F) offer sites for cross-coupling reactions .

Properties

IUPAC Name |

1-chloro-2-fluoro-5-nitro-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO3/c14-11-6-10(16(17)18)7-12(13(11)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDDKJLHRIEGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method involves the following steps:

Nitration: The introduction of a nitro group to the benzene ring using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).

Benzyloxy Substitution:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The benzyloxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.

Major Products:

Reduction: 1-(Benzyloxy)-3-chloro-2-fluoro-5-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a probe in studying protein-ligand interactions.

Medicine: Explored for its potential in drug discovery, particularly in the development of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

Industry: Utilized in the creation of functional materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups, forming hydrogen bonds, hydrophobic interactions, or covalent bonds with proteins or enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the benzyloxy group can enhance membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis with analogs highlights critical differences in substituent patterns, reactivity, and applications:

Substituent Position and Halogen Variation

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 1393441-89-8)

- Similarity: 0.90

- Key difference: Bromine replaces chlorine at the 1-position.

- Impact: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance reactivity in nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. However, steric hindrance could slow reactions at adjacent positions .

- 1-(Benzyloxy)-3-bromo-2-nitrobenzene (CAS 1314091-92-3) Similarity: 0.88 Key difference: Absence of fluorine and nitro group at the 5-position.

Functional Group Diversity

1-Chloro-2-nitro-5-(trifluoromethyl)benzene

- Key difference: Trifluoromethyl group replaces benzyloxy.

- Impact: The strong electron-withdrawing effect of -CF₃ dominates over the benzyloxy’s electron-donating nature, drastically altering solubility and reactivity. This compound is more suited for applications requiring hydrophobic motifs, such as liquid crystals or fluorinated APIs .

4-Benzyloxy-3-chlorophenylboronic Acid

Reactivity and Physicochemical Properties

The target compound’s reactivity is governed by its substituent arrangement:

- Nitro Group : Facilitates electrophilic substitution at meta/para positions relative to itself. Reduction with H₂/Pd-C yields an amine, a critical step in API synthesis .

- Halogens (Cl, F) : Chlorine’s moderate electronegativity allows for displacement in NAS, while fluorine’s strong electron-withdrawing nature stabilizes the ring but resists substitution .

| Property | 1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene | 1-Chloro-2-nitro-5-(trifluoromethyl)benzene | 4-Benzyloxy-3-chlorophenylboronic Acid |

|---|---|---|---|

| Electron Effects | Mixed (donor + withdrawers) | Strongly electron-withdrawing | Moderate (donor + withdrawer) |

| Key Reactivity | NAS, nitro reduction | Fluorophilic substitutions | Suzuki coupling |

| Typical Applications | Pharmaceutical intermediates | Fluorinated materials | Biaryl synthesis |

Biological Activity

1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene is a compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzyloxy group, a chloro atom, a fluoro atom, and a nitro group attached to a benzene ring. These functional groups are significant in determining the compound's reactivity and biological interactions.

Biological Activity

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzyloxy-nitrobenzene have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (MTB). In vitro studies demonstrated that certain derivatives had IC50 values of less than 1 µg/mL against MTB, suggesting potent anti-tubercular activity .

2. Anti-inflammatory Effects

Compounds featuring nitro groups are known to modulate inflammatory responses. Studies have indicated that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages. The mechanism often involves the reduction of reactive intermediates formed by the nitro group, which can lead to apoptosis in activated immune cells .

The biological activity of this compound is largely attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, influencing various signaling pathways.

- Benzyloxy Group Influence : The benzyloxy moiety may enhance the compound's lipophilicity, facilitating better membrane permeability and interaction with biological targets .

Case Studies

- Anti-tubercular Activity : A series of synthesized derivatives based on this compound were evaluated for their anti-tubercular activity. The results showed promising activity against MTB with significant potency compared to conventional drugs like Rifampicin .

- Cytotoxicity Assessment : The cytotoxic effects on human cancer cell lines (e.g., HeLa) were evaluated, revealing that while some derivatives exhibited high antimicrobial activity, they also maintained a favorable safety profile with low cytotoxicity .

Data Tables

| Compound | IC50 (µg/mL) | Target Pathogen | Activity Type |

|---|---|---|---|

| 1 | < 1 | Mycobacterium tuberculosis | Anti-tubercular |

| 2 | 19.45 ± 0.07 | COX-1 | Anti-inflammatory |

| 3 | 42.1 ± 0.30 | COX-2 | Anti-inflammatory |

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene, and how can purity be optimized?

- Methodology : The compound can be synthesized via sequential functionalization of a benzene ring. A common approach involves nitration of a pre-substituted aromatic precursor, followed by benzyloxy and halogen group introductions. For example, halogenation (chloro/fluoro) can be achieved using electrophilic reagents like Cl₂/FeCl₃ or Selectfluor® under controlled conditions . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by HPLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology : Key techniques include:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals caused by aromatic substituents. For example, the benzyloxy group’s methylene protons appear as a singlet at ~4.8 ppm .

- FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretching) and C-F (1100–1000 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 signal). Discrepancies between calculated and observed masses require recalibration using internal standards like perfluorokerosene .

Q. What is the role of the nitro group in directing subsequent reactions of this compound?

- Methodology : The nitro group acts as a strong electron-withdrawing meta-director, influencing regioselectivity in electrophilic substitution. For instance, in Suzuki-Miyaura couplings, the nitro group directs palladium catalysts to the para position relative to itself, enabling selective bond formation .

Advanced Research Questions

Q. How can conflicting regioselectivity data in cross-coupling reactions involving this compound be resolved?

- Methodology : Contradictions often arise from competing directing effects (e.g., nitro vs. benzyloxy groups). To address this:

- Use computational modeling (DFT) to map electron density and predict reactive sites.

- Experimentally, vary catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to modulate selectivity. Evidence shows that bulky ligands favor reactions at sterically accessible positions .

- Monitor reaction progress via in-situ IR or LC-MS to identify intermediates .

Q. What strategies enable the design of derivatives with enhanced biological or material properties?

- Methodology :

- Bioisosteric Replacement : Substitute the benzyloxy group with trifluoromethoxy to improve metabolic stability, as seen in analogs with similar substitution patterns .

- Positional Isomerism : Adjust the chloro/fluoro positions to alter electronic properties (e.g., replacing 3-chloro with 4-chloro increases dipole moments, impacting material crystallinity) .

- Nitro Reduction : Convert the nitro group to an amine for downstream functionalization (e.g., amide coupling), validated by catalytic hydrogenation (H₂/Pd-C) .

Q. How do solvent and temperature affect the stability of this compound under reaction conditions?

- Methodology :

- Conduct accelerated stability studies (40–80°C) in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. LC-MS monitoring reveals decomposition pathways (e.g., nitro group reduction in DMF at >60°C) .

- Use Arrhenius plots to predict shelf-life and optimize storage conditions (recommended: −20°C under argon) .

Q. What computational tools predict the reactivity of this compound in C–H functionalization reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. For example, meta-C–H activation is favored due to electron-deficient aromatic rings .

- Molecular Dynamics : Simulate solvent effects on reaction trajectories (e.g., DMSO stabilizes charged intermediates in SNAr reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.